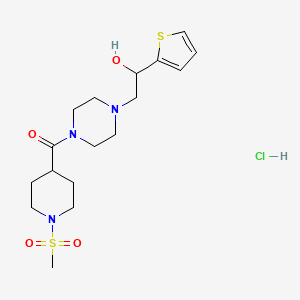
[(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanon-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O4S2 and its molecular weight is 438. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher untersuchen ihre pharmakologischen Eigenschaften, wie z. B. Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Wirkungen .
- Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt .
- Die Struktur der Verbindung legt das Potenzial als bioerneuerbares Molekül nahe und unterstützt den Übergang von Biomasse-Rohstoffen zu wertvollen chemischen Produkten .
Medizinische Chemie und Medikamentenentwicklung
Organische Halbleiter und Elektronik
Korrosionsschutz
Bioerneuerbare Moleküle
Antimikrobielle Aktivität
Strukturuntersuchung und Kristallographie
Biologische Aktivität
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3S |
| Molecular Weight | 336.45 g/mol |
| IUPAC Name | (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone hydrochloride |
The compound features a piperazine ring, a thiophene group, and a methylsulfonyl moiety, which are crucial for its biological activity.
The biological activity of this compound primarily arises from its interaction with various protein targets involved in critical signaling pathways. The presence of the hydroxyethyl and thiophene groups allows for effective hydrogen bonding and π–π interactions with target proteins. The piperazine ring enhances binding affinity to receptors, making it a promising candidate for drug development.
Key Mechanisms:
- Inhibition of Bruton’s Tyrosine Kinase (BTK) : The compound has been identified as a selective inhibitor of BTK, which plays a significant role in B-cell receptor signaling pathways. This inhibition is crucial for therapeutic applications in diseases like B-cell malignancies.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by disrupting cancer cell proliferation through targeted inhibition of specific kinases involved in cell cycle regulation.
Research Findings
Numerous studies have investigated the biological activity of similar compounds or derivatives, providing insights into their pharmacological potential.
Case Studies:
-
Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compounds were tested for their ability to induce apoptosis and inhibit cell growth.
- Cytotoxicity Assay Results :
- MCF-7 Cell Line: IC50 = 15 µM
- MDA-MB-231 Cell Line: IC50 = 12 µM
- Cytotoxicity Assay Results :
- Anti-inflammatory Effects : Research indicates that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in vitro.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
Tables of Biological Activities
Eigenschaften
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2.ClH/c1-26(23,24)20-6-4-14(5-7-20)17(22)19-10-8-18(9-11-19)13-15(21)16-3-2-12-25-16;/h2-3,12,14-15,21H,4-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGFAKQPDUAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














